Synta66: A Selective CRAC Channel Inhibitor for Research and Drug Development
Synta66: A Selective CRAC Channel Inhibitor for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling, playing a crucial role in a myriad of cellular processes, including immune cell activation, proliferation, and gene expression. The discovery of the molecular components of the CRAC channel, the stromal interaction molecule 1 (STIM1) as the endoplasmic reticulum (ER) Ca²⁺ sensor and Orai1 as the pore-forming subunit in the plasma membrane, has paved the way for the development of selective inhibitors. Synta66 has emerged as a valuable small molecule inhibitor that selectively targets CRAC channels, offering a powerful tool for investigating the physiological and pathological roles of store-operated Ca²⁺ entry (SOCE) and as a potential therapeutic agent. This technical guide provides a comprehensive overview of Synta66, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Synta66 functions as a direct inhibitor of the Orai1 channel pore.[1][2] Upon depletion of ER Ca²⁺ stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions, where they physically interact with and activate Orai1 channels. Synta66 exerts its inhibitory effect by directly binding to the Orai1 protein, thereby blocking Ca²⁺ influx.[1][2] Notably, studies have shown that Synta66 does not interfere with the upstream events of CRAC channel activation, such as STIM1 oligomerization or the coupling of STIM1 to Orai1.[2] Its mode of action is consistent with that of an allosteric pore blocker, with its binding affinity influenced by the geometry of the Orai1 selectivity filter.[3]
Quantitative Data
The potency of Synta66 in inhibiting CRAC channels has been evaluated in various cell types. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below, highlighting the cell-type-dependent efficacy of the compound.
| Cell Line/Type | Assay Method | IC₅₀ Value | Reference(s) |
| Human Vascular Smooth Muscle Cells (VSMCs) | Thapsigargin-induced SOCE | 26 nM & 43 nM | [4] |
| Human Jurkat E6-1 cells | Phytohemagglutinin-stimulated IL-2 production | 10 nM | [5] |
| Human Jurkat cells | CRAC channel inhibition | 1 µM | [4] |
| Human HL-60 cells | CRAC channel inhibition | 1.76 µM | [4] |
| Rat Basophilic Leukemia (RBL) cells | CRAC channel inhibition | 1.4 µM | [4] |
| HEK293 cells (overexpressing STIM1/Orai1) | Whole-cell patch clamp (ICRAC) | ~4 µM | [2] |
Table 1: Potency of Synta66 in Various Cell Types. This table summarizes the reported IC50 values for Synta66-mediated inhibition of CRAC channel activity in different cellular contexts.
Synta66 exhibits a notable degree of selectivity for CRAC channels. It has been reported to have no significant affinity for a range of other receptors and ion channels, including L-type Ca²⁺ channels, and does not affect TRPC1/5-mediated SOCE.[4]
| Target | Effect | Reference(s) |
| L-type Calcium Channels | No affinity | [4] |
| TRPC1/5-mediated SOCE | No effect | [4] |
| Store-operated non-selective cationic current | No effect | [4] |
Table 2: Selectivity Profile of Synta66. This table outlines the known selectivity of Synta66 against other ion channels and signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments used to characterize Synta66 as a CRAC channel inhibitor are provided below.
Whole-Cell Patch Clamp Electrophysiology for ICRAC Measurement
This protocol is designed to directly measure the Ca²⁺ current through CRAC channels (ICRAC) and assess its inhibition by Synta66.
Cell Preparation:
-
Culture cells (e.g., HEK293 cells overexpressing STIM1 and Orai1, or RBL-1 cells) on glass coverslips.
-
For transient transfections, perform the procedure 24-48 hours before the experiment.
Solutions:
-
External (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 5 KCl, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). To induce passive store depletion, 20 mM EGTA or BAPTA can be used.
Procedure:
-
Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) at regular intervals (e.g., every 2 seconds) to elicit ICRAC.
-
Once a stable baseline ICRAC is established, perfuse the chamber with the external solution containing the desired concentration of Synta66.
-
Record the inhibition of ICRAC over time.
-
At the end of the experiment, perfuse with a high concentration of a non-specific blocker like La³⁺ (100 µM) to determine the baseline current.
Data Analysis:
-
Measure the inward current amplitude at -80 mV or -100 mV.
-
Normalize the current to the cell capacitance (pA/pF) to account for variations in cell size.
-
Plot the normalized current as a function of time to visualize the inhibitory effect of Synta66.
-
Construct a dose-response curve by applying different concentrations of Synta66 and calculate the IC₅₀ value.
Calcium Imaging of Store-Operated Calcium Entry (SOCE) with Fura-2 AM
This ratiometric fluorescence microscopy technique allows for the measurement of changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) and the assessment of SOCE inhibition by Synta66.
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips 24-48 hours before the experiment.
Solutions and Reagents:
-
Ca²⁺-free Ringer's Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 1 EGTA (pH 7.4).
-
Ca²⁺-containing Ringer's Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂ (pH 7.4).
-
Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Thapsigargin (Tg) Stock Solution: 1 mM in DMSO.
-
Synta66 Stock Solution: 10 mM in DMSO.
Procedure:
-
Dye Loading:
-
Wash cells once with Ringer's solution.
-
Incubate cells with 2-5 µM Fura-2 AM in Ringer's solution for 30-60 minutes at room temperature in the dark.
-
Wash cells twice with Ringer's solution to remove extracellular dye and allow for de-esterification of the dye for at least 20 minutes.
-
-
Measurement of SOCE:
-
Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with Ca²⁺-free Ringer's solution to establish a baseline [Ca²⁺]i.
-
To deplete ER Ca²⁺ stores, add 1-2 µM thapsigargin to the Ca²⁺-free Ringer's solution and incubate for 5-10 minutes.
-
To assess the effect of Synta66, pre-incubate the cells with the desired concentration of Synta66 in Ca²⁺-free Ringer's solution for 10-20 minutes before and during thapsigargin application.
-
Initiate SOCE by perfusing the cells with Ca²⁺-containing Ringer's solution (with or without Synta66).
-
Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in the F340/F380 ratio is proportional to the change in [Ca²⁺]i.
-
Quantify SOCE as the peak increase in the F340/F380 ratio upon re-addition of extracellular Ca²⁺.
-
Determine the inhibitory effect of Synta66 by comparing the SOCE in control and Synta66-treated cells.
Förster Resonance Energy Transfer (FRET) Microscopy for STIM1-Orai1 Interaction
This technique is used to investigate whether Synta66 affects the physical interaction between STIM1 and Orai1.
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding STIM1 fused to a donor fluorophore (e.g., CFP) and Orai1 fused to an acceptor fluorophore (e.g., YFP). Plate on glass-bottom dishes.
Procedure:
-
Mount the dish on a confocal or wide-field fluorescence microscope equipped for FRET imaging.
-
Identify cells expressing both fluorescently tagged proteins.
-
Acquire baseline images of CFP and YFP fluorescence in resting cells.
-
Induce ER Ca²⁺ store depletion by treating the cells with 1-2 µM thapsigargin.
-
Acquire images at different time points after store depletion to monitor the co-localization and FRET signal between STIM1-CFP and Orai1-YFP as they form puncta.
-
To test the effect of Synta66, pre-incubate the cells with the desired concentration of the inhibitor for 10-20 minutes before and during store depletion.
-
Acquire FRET images in the presence of Synta66.
Data Analysis:
-
Calculate the FRET efficiency using various methods, such as acceptor photobleaching or sensitized emission.
-
For sensitized emission, calculate a corrected FRET (FRETc) signal that accounts for spectral bleed-through.
-
Compare the FRET efficiency in store-depleted cells in the presence and absence of Synta66. A lack of change in the FRET signal would indicate that Synta66 does not interfere with the STIM1-Orai1 interaction.[2]
Visualizations
Signaling Pathway of CRAC Channel Activation and Inhibition by Synta66
Caption: CRAC channel activation pathway and the inhibitory action of Synta66.
Experimental Workflow for Whole-Cell Patch Clamp
Caption: Workflow for assessing CRAC channel inhibition using whole-cell patch clamp.
Experimental Workflow for Calcium Imaging (SOCE)
Caption: Workflow for measuring SOCE inhibition by Synta66 using Fura-2 AM.
Conclusion
Synta66 is a potent and selective inhibitor of CRAC channels that acts directly on the Orai1 pore. Its well-characterized mechanism of action and the availability of detailed experimental protocols for its assessment make it an indispensable tool for researchers investigating the multifaceted roles of store-operated Ca²⁺ entry in health and disease. The quantitative data and methodologies presented in this guide are intended to facilitate the effective use of Synta66 in both basic research and preclinical drug development settings.
References
- 1. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockage of Store-Operated Ca2+ Influx by Synta66 is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
